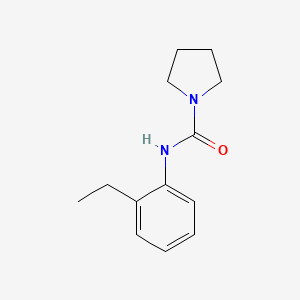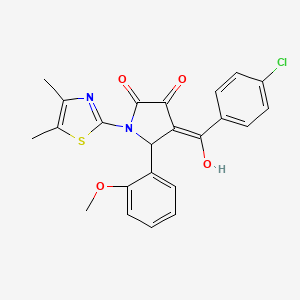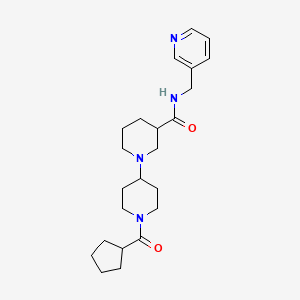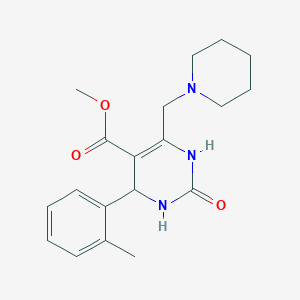![molecular formula C22H25N3O B5428622 N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-3-phenylpropanamide](/img/structure/B5428622.png)
N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-3-phenylpropanamide, also known as DMP785, is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-3-phenylpropanamide exerts its effects by binding to and modulating the activity of ion channels, specifically the voltage-gated sodium channels (VGSCs). By binding to the VGSCs, this compound can alter the electrical activity of cells, leading to changes in neuronal signaling or inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that this compound can reduce pain and inflammation by modulating the activity of ion channels. This compound has also been shown to have neuroprotective effects by reducing neuronal damage caused by ischemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-3-phenylpropanamide in lab experiments is its specificity for VGSCs. This allows researchers to selectively modulate the activity of these channels without affecting other ion channels. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-3-phenylpropanamide. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. Another direction is to develop new compounds based on the structure of this compound that may have improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on ion channels and cellular signaling pathways.
Conclusion:
In conclusion, this compound is a small molecule that has shown great potential in scientific research due to its specificity for VGSCs and its diverse applications in various fields. While there are still limitations and challenges associated with its use, further studies are needed to fully explore its potential as a therapeutic agent and to develop new compounds based on its structure.
Métodos De Síntesis
The synthesis of N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-3-phenylpropanamide involves the reaction of 3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylic acid with 3-phenylpropanoyl chloride in the presence of a coupling reagent. The resulting product is then purified using column chromatography. This method has been optimized to yield this compound with high purity and yield.
Aplicaciones Científicas De Investigación
N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-3-phenylpropanamide has been studied extensively in various scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of ion channels, which are essential for neuronal signaling. In cancer research, this compound has been investigated for its potential to inhibit the growth of cancer cells. In drug discovery, this compound has been used as a lead compound for the development of new drugs.
Propiedades
IUPAC Name |
N-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-16-8-7-11-20(14-16)15-25-18(3)22(17(2)24-25)23-21(26)13-12-19-9-5-4-6-10-19/h4-11,14H,12-13,15H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLWBFMYYSWLEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=C(C(=N2)C)NC(=O)CCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-methoxyphenoxy)-1-methylethyl]methanesulfonamide](/img/structure/B5428548.png)
![1-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxy-1-naphthyl)-1H-imidazole](/img/structure/B5428552.png)
![methyl 13-[(1-ethyl-1H-pyrazol-4-yl)methylene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B5428559.png)
![(3S*,4S*)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3,4-diol](/img/structure/B5428578.png)
![2-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]-N-cyclopropylacetamide](/img/structure/B5428587.png)
![6-methyl-3-(pentylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5428588.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-propoxybenzamide](/img/structure/B5428596.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5428597.png)



![methyl 1,5-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B5428628.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5428634.png)